

Physicochemical properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

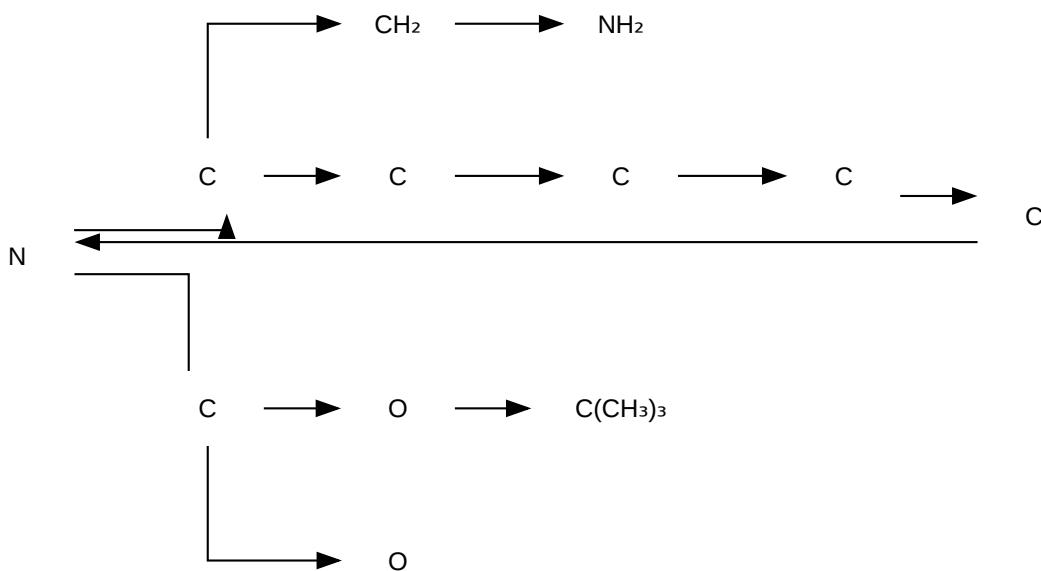
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate</i>
Cat. No.:	B153111

[Get Quote](#)

An In-Depth Technical Guide to **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**


Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents and high-value drug candidates.^{[1][2][3]} Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the capacity to present functional groups in a defined three-dimensional space for optimal target engagement.^[3]

Within this critical class of compounds, **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** (CAS No: 370069-31-1) has emerged as a particularly valuable and versatile building block. Its unique architecture, featuring a piperidine core, a reactive primary aminomethyl side chain, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, offers chemists a powerful tool for the controlled and efficient synthesis of complex molecular architectures.^{[4][5]} This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational. The structure is characterized by a piperidine ring where the ring nitrogen is protected by a Boc group, and an aminomethyl substituent is located at the adjacent C2 position.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	370069-31-1	[6]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[6] [7]
IUPAC Name	tert-butyl 2-(aminomethyl)piperidine-1-carboxylate	[6]
Common Synonyms	1-Boc-2-(aminomethyl)piperidine, 2-(Aminomethyl)-1-N-Boc-piperidine	[6]
SMILES	CC(C)(C)OC(=O)N1CCCCC1CN	[6]
InChIKey	PTVRCUVHYMGECC-UHFFFAOYSA-N	[6]

Physicochemical Properties: A Quantitative Overview

The utility of a synthetic building block is intrinsically linked to its physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for specific applications in drug design, such as influencing a final compound's ability to cross cell membranes.

Table 2: Key Physicochemical Data

Property	Value	Significance in Drug Development	Source(s)
Molecular Weight	214.30 g/mol	Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.	[6][7]
Appearance	Colorless to light yellow liquid or low-melting solid	Indicates general purity and informs handling/storage procedures.	[8][9]
XLogP3 (Lipophilicity)	1.1	Represents a balanced lipophilicity, crucial for membrane permeability and aqueous solubility.	[6][7]
Hydrogen Bond Donors	1 (from -NH ₂)	Provides a point for specific hydrogen bonding interactions with biological targets.	[7]
Hydrogen Bond Acceptors	3 (from C=O and -O-)	Offers multiple sites for forming hydrogen bonds, enhancing solubility and receptor binding.	[7]
Rotatable Bond Count	3	A low count suggests conformational rigidity, which can be advantageous for binding affinity.	[7]
Solubility	Soluble in DMSO, chloroform, and methanol	Defines appropriate solvent systems for reactions and	[7][9]

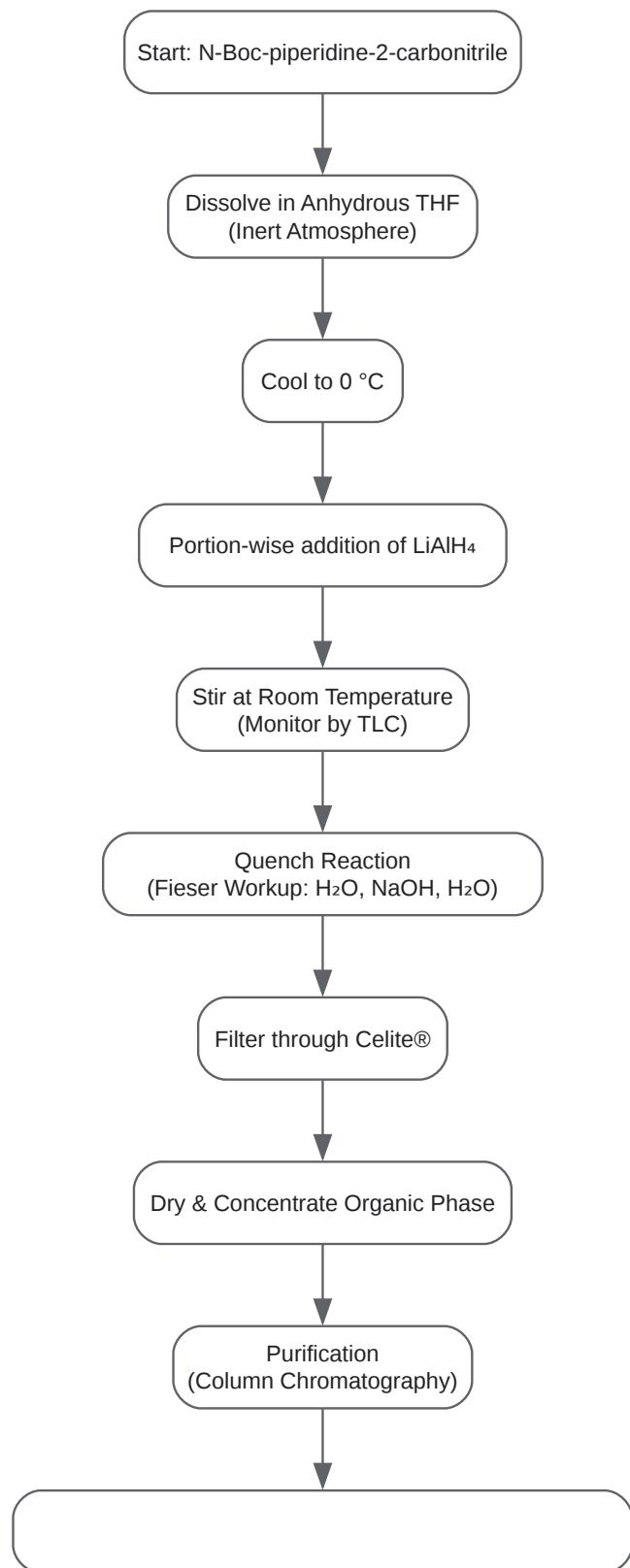
analytical
characterization.

Exact Mass	214.168127949 Da	Essential for high-resolution mass spectrometry analysis [6] and confirmation of identity.
Complexity	223	A moderate complexity score reflects its value as a [6][7] non-trivial synthetic intermediate.

The Boc protecting group is a key feature, rendering the piperidine nitrogen nucleophilicity negligible and stable to a wide range of reaction conditions, except for strong acids. This allows the primary amine of the aminomethyl group to be selectively functionalized without interference from the ring nitrogen.

Synthesis and Reactivity: A Protocol for Controlled Functionalization

The synthesis of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** is typically achieved through the reduction of a suitable precursor, such as N-Boc-piperidine-2-carbonitrile. This method provides a reliable and scalable route to the target compound.


Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** from N-Boc-piperidine-2-carbonitrile.

Methodology:

- **Inert Atmosphere:** A flame-dried, round-bottom flask is charged with N-Boc-piperidine-2-carbonitrile (1.0 eq). The flask is purged with an inert gas (e.g., Argon or Nitrogen).

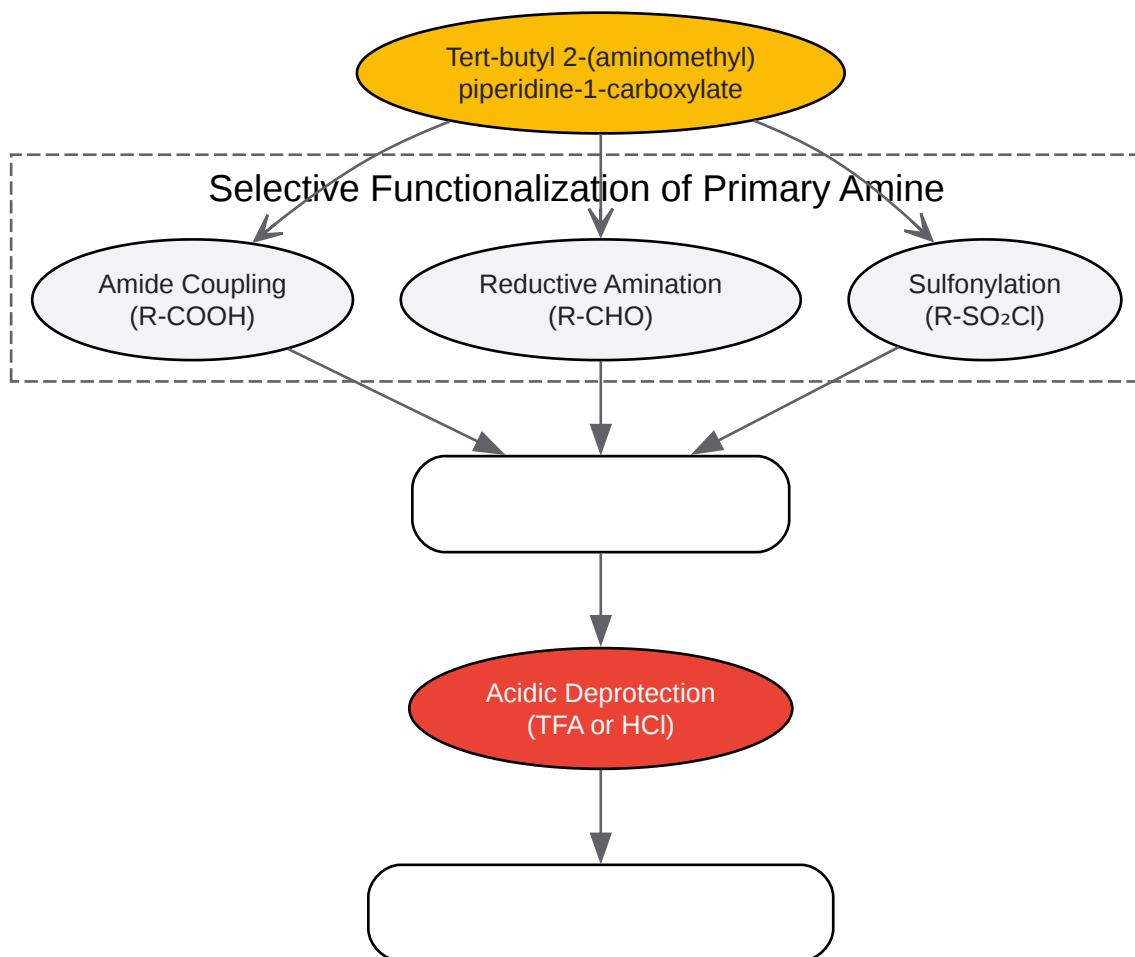
- Solvent Addition: Anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, is added to dissolve the starting material.
- Reducing Agent: The solution is cooled to 0 °C in an ice bath. A strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq), is added portion-wise. Causality: LiAlH₄ is a powerful hydride source necessary for the complete reduction of the nitrile group to a primary amine. The portion-wise addition at low temperature is a critical safety measure to control the highly exothermic reaction.
- Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up (Quenching): The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and validated method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.
- Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with additional solvent (e.g., ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary to yield the pure amine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of N-Boc-piperidine-2-carbonitrile.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, including:


- Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
- Reductive amination: Reaction with aldehydes or ketones.
- Sulfonamide formation: Reaction with sulfonyl chlorides.
- Alkylation: Introduction of alkyl groups.

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the piperidine nitrogen, allowing for subsequent functionalization at that site. This orthogonal protection scheme is a cornerstone of its utility.

Applications in Drug Discovery and Development

The structural features of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** make it an ideal starting point for constructing libraries of compounds for biological screening. Its application spans multiple therapeutic areas.[\[4\]](#)[\[10\]](#)

- CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[\[3\]](#)[\[5\]](#) The ability to introduce diverse substituents on the aminomethyl group allows for the fine-tuning of receptor affinity and selectivity.
- Opioid Receptor Modulators: The 2-(aminomethyl)piperidine core has been identified as a key pharmacophore in the development of novel kappa opioid analgesics.[\[11\]](#)
- Enzyme Inhibitors and Receptor Ligands: As a versatile intermediate, it is used to synthesize more elaborate molecules that can act as inhibitors for enzymes like kinases or as ligands for various G-protein coupled receptors (GPCRs).[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of the title compound in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

- Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

- Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a dual-functionality architecture managed by a robust and selectively cleavable protecting group, provide an efficient and reliable pathway for the synthesis of complex, high-value molecules. For researchers in the pharmaceutical and life sciences, a thorough understanding of this building block is essential for accelerating the discovery and development of the next generation of therapeutic agents.

References

- LookChem. **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**.
- PubChem. **tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate**. National Center for Biotechnology Information.
- ResearchGate. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride.
- Pharmaffiliates. The Role of Piperidine Derivatives in Medicinal Chemistry.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- National Institutes of Health (NIH). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclative aminoboration.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ChemBK. **tert-butyl 3-(aminomethyl)piperidine-1-carboxylate**.
- Chospace. **Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry**.
- Atlantis Press. Synthesis of **tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)piperidine-1-carboxylate**.
- PubMed. **Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds**. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 2756482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. nbino.com [nbino.com]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
- To cite this document: BenchChem. [Physicochemical properties of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153111#physicochemical-properties-of-tert-butyl-2-aminomethyl-piperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com